N-[1-(1H-imidazol-1-ylmethyl)propyl]-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide
Overview
Description
This compound contains an imidazole ring and an indole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The indole ring is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is a prevalent motif in many organic compounds with significant physiological properties, including the neurotransmitter serotonin and the hormone melatonin.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and indole rings, connected by a propyl chain. The presence of these rings would likely result in a planar or near-planar structure, depending on the substitution pattern and stereochemistry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and indole rings. Both of these rings are aromatic and would therefore be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole and indole rings. For example, it would likely have a relatively high melting point and boiling point due to the presence of these aromatic systems .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-imidazol-1-ylbutan-2-yl)-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-5-16(11-24-9-8-21-12-24)23-18(25)10-17-15(4)22-20-14(3)7-6-13(2)19(17)20/h6-9,12,16,22H,5,10-11H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLMETXJPPWURH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=CN=C1)NC(=O)CC2=C(NC3=C(C=CC(=C23)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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